molecular formula C15H18ClN3O2S B2893119 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine CAS No. 1421459-36-0

4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine

Cat. No.: B2893119
CAS No.: 1421459-36-0
M. Wt: 339.84
InChI Key: HOGOWIGBEBBJNA-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine: is a complex organic compound featuring a piperidine ring substituted with a 1H-pyrazol-1-ylmethyl group and a 3-chlorophenylsulfonyl group. This compound is of interest in various scientific fields due to its unique structural features and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the pyrazolylmethyl group through nucleophilic substitution reactions. The sulfonyl group can be introduced using chlorosulfonic acid or similar reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The pyrazolylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium

Properties

IUPAC Name

1-(3-chlorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c16-14-3-1-4-15(11-14)22(20,21)19-9-5-13(6-10-19)12-18-8-2-7-17-18/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGOWIGBEBBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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